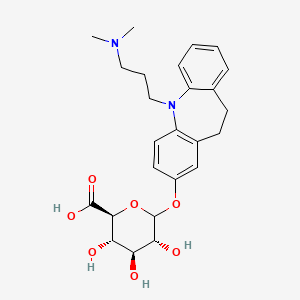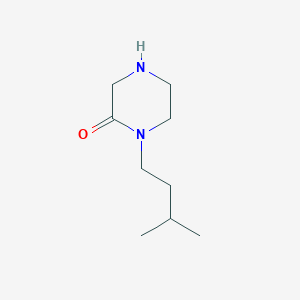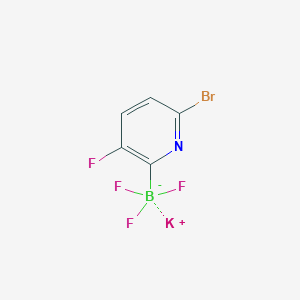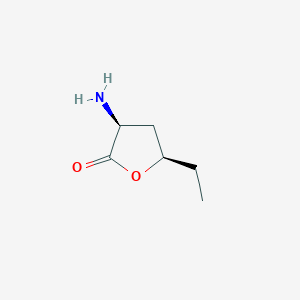
2(3H)-Furanone,3-amino-5-ethyldihydro-,(3S,5R)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone,3-amino-5-ethyldihydro-,(3S,5R)-(9CI) is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique structure, which includes a furanone ring substituted with an amino group and an ethyl group. The stereochemistry of the compound is defined by the (3S,5R) configuration, which plays a crucial role in its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone,3-amino-5-ethyldihydro-,(3S,5R)-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as aniline and 2-bromopropane.
Reaction Steps: The process involves multiple steps, including alkylation, reduction, and cyclization reactions. For instance, the alkylation of aniline with 2-bromopropane forms an intermediate, which is then reduced and cyclized to form the desired furanone ring.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and intermediates.
Optimization of Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize costs.
Purification Techniques: Employing advanced purification techniques like crystallization, distillation, and chromatography to obtain the compound in its purest form.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Furanone,3-amino-5-ethyldihydro-,(3S,5R)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the furanone ring into a more saturated lactone structure.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxo Derivatives: Formed through oxidation.
Saturated Lactones: Resulting from reduction.
Substituted Derivatives: Produced via nucleophilic substitution.
Aplicaciones Científicas De Investigación
2(3H)-Furanone,3-amino-5-ethyldihydro-,(3S,5R)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which 2(3H)-Furanone,3-amino-5-ethyldihydro-,(3S,5R)-(9CI) exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors, to exert its biological effects.
Pathways Involved: It may modulate various biochemical pathways, including those involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-methyldihydro-2(3H)-furanone: A structurally similar compound with a methyl group instead of an ethyl group.
3-Hydroxy-5-methylpiperidin-1-yl: Another related compound with a piperidine ring.
Uniqueness
2(3H)-Furanone,3-amino-5-ethyldihydro-,(3S,5R)-(9CI) is unique due to its specific stereochemistry and the presence of both an amino group and an ethyl group on the furanone ring. This unique structure imparts distinct reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
(3S,5R)-3-amino-5-ethyloxolan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-2-4-3-5(7)6(8)9-4/h4-5H,2-3,7H2,1H3/t4-,5+/m1/s1 |
Clave InChI |
KDZXNQYSVABCOB-UHNVWZDZSA-N |
SMILES isomérico |
CC[C@@H]1C[C@@H](C(=O)O1)N |
SMILES canónico |
CCC1CC(C(=O)O1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


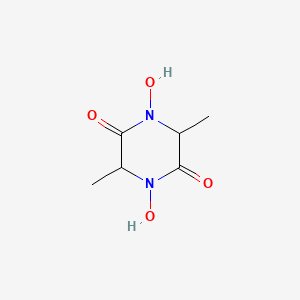
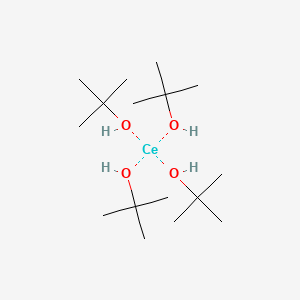
![(1S,5S)-1-Methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13806079.png)
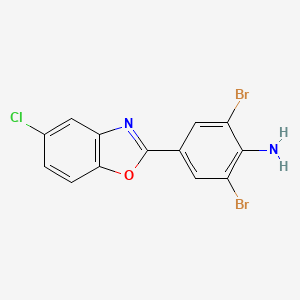
![(3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806085.png)
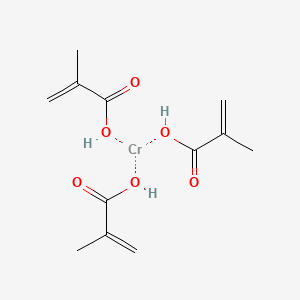

![5,10-Dihydroxy-3,7-dimethyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,8-dione](/img/structure/B13806114.png)
